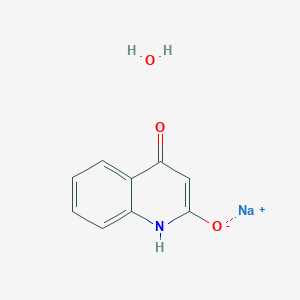
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate typically involves the reaction of 4-hydroxyquinoline with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions often include heating the mixture to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A closely related compound with similar chemical properties.
2-Hydroxyquinoline: Another related compound with distinct biological activities.
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
Uniqueness
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrates and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H8NNaO3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
sodium;4-oxo-1H-quinolin-2-olate;hydrate |
InChI |
InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
TUOHINFEBZWDSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















